4-[(4-butoxyphenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-Butoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the butoxybenzoyl and dimethoxyphenyl groups. The final step involves the addition of the dimethylaminoethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-butoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other types of molecular interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: This compound shares the dimethoxyphenyl group and has similar chemical properties.
4-Methoxybenzylamine: This compound contains the methoxybenzyl group and can undergo similar reactions.
Uniqueness
4-(4-Butoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H34N2O6 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O6/c1-6-7-16-35-20-11-8-18(9-12-20)25(30)23-24(19-10-13-21(33-4)22(17-19)34-5)29(15-14-28(2)3)27(32)26(23)31/h8-13,17,24,30H,6-7,14-16H2,1-5H3/b25-23- |
InChI Key |
MWGVPGJFCQLZGJ-BZZOAKBMSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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